molecular formula C14H20N2O4 B554795 Z-D-Lys-OH CAS No. 70671-54-4

Z-D-Lys-OH

Cat. No. B554795
CAS RN: 70671-54-4
M. Wt: 280.32 g/mol
InChI Key: OJTJKAUNOLVMDX-GFCCVEGCSA-N
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Description

Z-D-Lys-OH, also known as Nα-Cbz-D-lysine, is a building block for short polar peptides containing D-lysine . They are easier to purify when Z-protected, because they become more lipophilic .


Synthesis Analysis

Z-D-Lys-OH is used in solution phase peptide synthesis . The reaction suitability of Z-D-Lys-OH is primarily for solution phase peptide synthesis .


Molecular Structure Analysis

The molecular formula of Z-D-Lys-OH is C14H20N2O4 . The SMILES string representation is NCCCCC@@HOCc1ccccc1)C(O)=O .


Physical And Chemical Properties Analysis

Z-D-Lys-OH has a molecular weight of 280.32 . Its physical and chemical properties include a density of 1.2±0.1 g/cm3, boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .

Scientific Research Applications

  • Field: Applied Microbiology and Biotechnology

    • Application : Transformation of N epsilon-CBZ-L-lysine to CBZ-L-oxylysine .
    • Method : This process involves the oxidation of N epsilon-carbobenzoxy (CBZ)-L-lysine and the reduction of the product keto acid to L-CBZ-oxylysine .
    • Results : The study did not provide specific quantitative data or statistical analyses .
  • Field: Supramolecular Soft Materials

    • Application : Formation of supramolecular gels .
    • Method : The formation of these gels starts from the molecular aggregation following two triggering approaches: solvent/co-solvent method and pH switch .
    • Results : The complex morphological analysis (POM, AFM, and STEM) offered an insight into the spontaneous formation of well-ordered nanoaggregates .
  • Field: Soft Matter Research

    • Application : Formation of pH-controlled ambidextrous gels .
    • Method : The gelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) is driven by aromatic π–π stacking and hydrogen bonding interactions .
    • Results : The gel exhibits pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .
  • Field: Biotechnology

    • Application : Transfection of cells mediated by biodegradable polymer materials with surface-bound polyethyleneimine .
    • Method : Poly (epsilon-CBZ-L-lysine) can be mixed with biodegradable polymers such as poly (D,L-lactic-co-glycolic acid) or poly (L-lactic acid) and formed into films, foams, or microspheres. Surface amino groups may then be deprotected with acid or lithium/liquid ammonia .
    • Results : The study did not provide specific quantitative data or statistical analyses .
  • Field: Protease Research

    • Application : Evaluation of technical enzyme preparations (TEPs) .
    • Method : An automated photometric analyzer was equipped with 32 synthetic and natural substrates to measure aminopeptidase, carboxypeptidase, dipeptidyl peptidase and endopeptidase activities .
    • Results : The established so-called “activity fingerprints” (AFPs) delivered detailed information about the substrate spectra and peptidase side activities .
  • Field: Biotechnology

    • Application : Production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant .
    • Method : Proteases are extensively applied enzymes in several sectors of industry and biotechnology .
    • Results : The study did not provide specific quantitative data or statistical analyses .

Safety And Hazards

Z-D-Lys-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(2R)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-9-5-4-8-12(13(17)18)16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTJKAUNOLVMDX-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426929
Record name Z-D-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Lys-OH

CAS RN

70671-54-4
Record name Z-D-Lys-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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